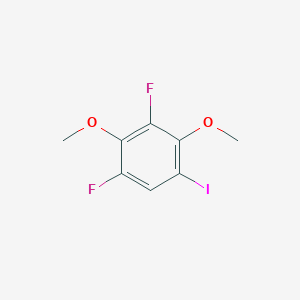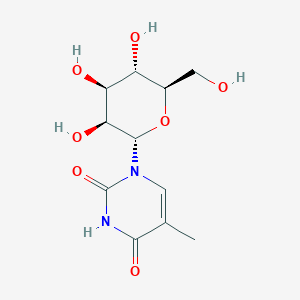
1-(a-D-Mannopyranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(a-D-Mannopyranosyl)thymine is a compound that belongs to the class of nucleosides, which are molecules consisting of a nucleobase (thymine in this case) linked to a sugar moiety (a-D-mannopyranose). This compound is significant in the biomedical sector, particularly in the field of therapeutics, where it serves as an agent against specific viral infections, especially those caused by thymidine kinase-deficient viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(a-D-Mannopyranosyl)thymine typically involves the glycosylation of thymine with a-D-mannopyranose. One common method includes the use of glycosyl donors such as mannopyranosyl bromides or chlorides in the presence of a Lewis acid catalyst like silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process can be optimized by using recombinant enzymes expressed in microbial hosts, allowing for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(a-D-Mannopyranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different chemical and biological applications .
Applications De Recherche Scientifique
1-(a-D-Mannopyranosyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its interactions with enzymes and other biomolecules.
Medicine: It serves as an antiviral agent, particularly against thymidine kinase-deficient viruses, and is being explored for its potential in treating viral infections.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(a-D-Mannopyranosyl)thymine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibits the replication of the virus, particularly in thymidine kinase-deficient viruses, which are unable to phosphorylate thymidine analogs . The molecular targets include viral DNA polymerases and other enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(a-D-Glucopyranosyl)thymine
- 1-(a-D-Galactopyranosyl)thymine
- 1-(a-D-Xylopyranosyl)thymine
Uniqueness
1-(a-D-Mannopyranosyl)thymine is unique due to its specific antiviral activity against thymidine kinase-deficient viruses. Its mannopyranosyl moiety provides distinct pharmacokinetic properties, such as improved solubility and stability, compared to other similar nucleoside analogs .
Propriétés
Formule moléculaire |
C11H16N2O7 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
5-methyl-1-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1 |
Clé InChI |
RMXUFBPORJBBEZ-XAVNFNALSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
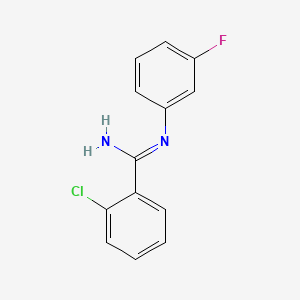
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
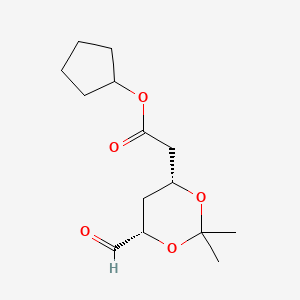
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
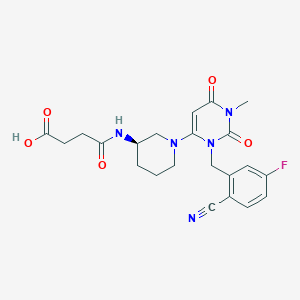
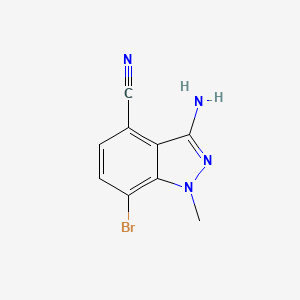
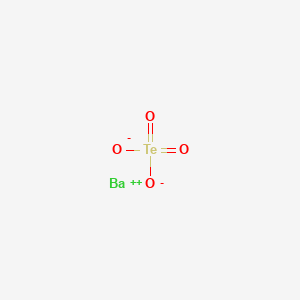
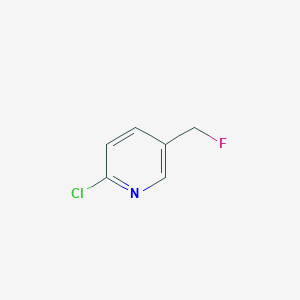
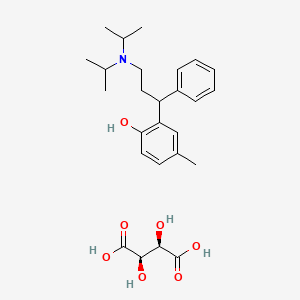
![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
